N,N'-bis(4-hydroxy-2-methylphenyl)hexanediamide
Description
N,N’-bis(4-hydroxy-2-methylphenyl)hexanediamide is an organic compound with the molecular formula C20H26N2O2 It is characterized by the presence of two hydroxy groups and two methyl groups attached to phenyl rings, which are connected by a hexanediamide linker
Properties
IUPAC Name |
N,N'-bis(4-hydroxy-2-methylphenyl)hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-13-11-15(23)7-9-17(13)21-19(25)5-3-4-6-20(26)22-18-10-8-16(24)12-14(18)2/h7-12,23-24H,3-6H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMSLHUIRZJEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis(4-hydroxy-2-methylphenyl)hexanediamide can be synthesized through the reaction of 4-hydroxy-2-methylbenzaldehyde with hexanediamine. The reaction typically involves the following steps:
Condensation Reaction: The aldehyde groups of 4-hydroxy-2-methylbenzaldehyde react with the amine groups of hexanediamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final hexanediamide compound.
Industrial Production Methods
Industrial production of N,N’-bis(4-hydroxy-2-methylphenyl)hexanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include ethanol and methanol, and the reactions are typically carried out under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-hydroxy-2-methylphenyl)hexanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N’-bis(4-hydroxy-2-methylphenyl)hexanediamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis(4-hydroxy-2-methylphenyl)hexanediamide involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, while the hexanediamide linker provides structural stability. The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Similar structure but with different linker.
N,N’-bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide: Similar structure but with a shorter linker.
Uniqueness
N,N’-bis(4-hydroxy-2-methylphenyl)hexanediamide is unique due to its specific combination of hydroxy and methyl groups on the phenyl rings, as well as the hexanediamide linker. This combination provides distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
